Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride
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Overview
Description
Preparation Methods
The synthesis of ethylbisiminomethylguaiacol manganese chloride involves the preparation of the ligand followed by complexation with manganese ions . The ligand, bis(salicylaldehyde)ethylenediamine, is synthesized by reacting ethylenediamine with salicylaldehyde in absolute ethanol . The resulting ligand is then complexed with manganese ions to form ethylbisiminomethylguaiacol manganese chloride . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and stability of the final product .
Chemical Reactions Analysis
Ethylbisiminomethylguaiacol manganese chloride undergoes several types of chemical reactions, primarily involving oxidation and reduction processes . The compound catalyzes the dismutation of superoxide radicals and the decomposition of hydrogen peroxide into water and oxygen . Common reagents used in these reactions include superoxide anions and hydrogen peroxide . The major products formed from these reactions are water and oxygen, which are harmless and beneficial to biological systems .
Scientific Research Applications
Ethylbisiminomethylguaiacol manganese chloride has a wide range of scientific research applications due to its potent antioxidant properties . In chemistry, it is used as a model compound to study the mechanisms of antioxidant enzymes . In biology and medicine, it has shown promise in reducing oxidative stress and mitigating damage in various disease models, including diabetes and neurodegenerative disorders . The compound is also utilized in the cosmetic industry for its ability to protect the skin from oxidative damage and improve overall skin health .
Mechanism of Action
The mechanism of action of ethylbisiminomethylguaiacol manganese chloride involves mimicking the activity of superoxide dismutase and catalase . The manganese ion at the core of the molecule acts as an electron acceptor and donor, facilitating the dismutation of superoxide radicals and the decomposition of hydrogen peroxide . This dual activity allows the compound to effectively neutralize reactive oxygen species and reduce oxidative stress in biological systems .
Comparison with Similar Compounds
Ethylbisiminomethylguaiacol manganese chloride is often compared to other antioxidant compounds such as superoxide dismutase and catalase . While superoxide dismutase and catalase are naturally occurring enzymes, ethylbisiminomethylguaiacol manganese chloride is a synthetic mimetic that offers greater stability and potency . Other similar compounds include ethylbisiminomethylguaiacol manganese chloride analogs like EUK-8, which also exhibit antioxidant properties but may differ in their specific activities and applications .
Biological Activity
Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride, often referred to as ethylbisiminomethylguaiacol manganese chloride, is a complex organic-inorganic hybrid compound. This compound has garnered attention due to its potential biological activities, particularly its antioxidant properties and its role in various biochemical pathways.
Property | Value |
---|---|
Molecular Formula | C18H18ClMnN2O4 |
Molecular Weight | 416.7 g/mol |
IUPAC Name | This compound |
InChI Key | ZCNKLAVGNJEDNF-UHFFFAOYSA-K |
Antioxidant Properties
Research indicates that this manganese complex exhibits significant antioxidant activity. It mimics the enzymatic functions of superoxide dismutase (SOD) and catalase, which are crucial in neutralizing reactive oxygen species (ROS) and reducing oxidative stress within biological systems . The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage.
The mechanism of action involves the following pathways:
- Superoxide Dismutation : The compound facilitates the conversion of superoxide radicals into hydrogen peroxide and molecular oxygen, thereby mitigating oxidative damage.
- Catalytic Activity : It enhances the breakdown of hydrogen peroxide into water and oxygen, further preventing oxidative stress.
Case Studies
- Zebrafish Model : A study involving zebrafish demonstrated that exposure to manganese chloride resulted in altered behavioral patterns and neurochemical changes. Specifically, adult zebrafish exposed to varying concentrations of MnCl₂ showed decreased exploratory behavior and impaired memory functions, correlated with increased levels of dopamine and apoptotic markers in the nervous system . This highlights both the neurotoxic potential and the complex interactions of manganese compounds in biological systems.
- Cellular Studies : In vitro studies have shown that manganese complexes can protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest a potential therapeutic application for neurodegenerative diseases where oxidative stress is a contributing factor .
Comparative Analysis
When compared to other antioxidant compounds such as natural SOD mimetics, ethylbisiminomethylguaiacol manganese chloride shows enhanced efficacy in specific cellular contexts due to its dual action as both an antioxidant and a metal ion source .
Properties
Molecular Formula |
C18H18ClMnN2O4- |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
manganese(2+);2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride |
InChI |
InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+2/p-3 |
InChI Key |
ZCNKLAVGNJEDNF-UHFFFAOYSA-K |
Canonical SMILES |
COC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OC)[O-].[Cl-].[Mn+2] |
Origin of Product |
United States |
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